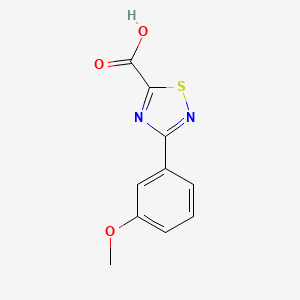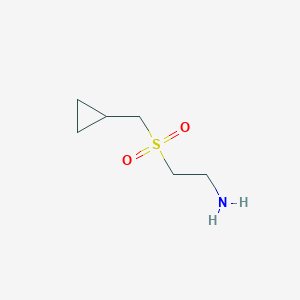
2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to a sulfonyl group, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine typically involves the reaction of cyclopropylmethyl sulfonyl chloride with ethanamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide group.
Scientific Research Applications
2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
2-((Cyclopropylmethyl)sulfonyl)ethan-1-amine can be compared with other similar compounds such as:
2-((Cyclopropylmethyl)sulfanyl)ethan-1-amine: This compound has a sulfanyl group instead of a sulfonyl group, which affects its reactivity and chemical properties.
Ethanamine, 2-[(cyclopropylmethyl)sulfonyl]-: This is another name for the same compound, highlighting its structural features.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-(cyclopropylmethylsulfonyl)ethanamine |
InChI |
InChI=1S/C6H13NO2S/c7-3-4-10(8,9)5-6-1-2-6/h6H,1-5,7H2 |
InChI Key |
AARNZIJZJVVZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


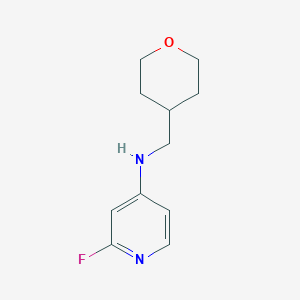
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)

![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)

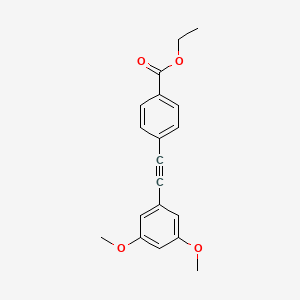
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
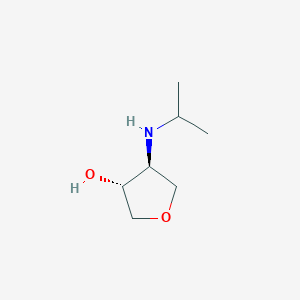
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
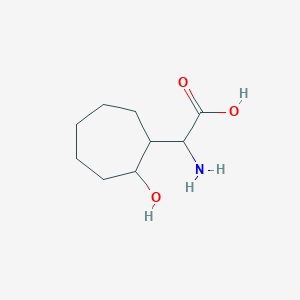
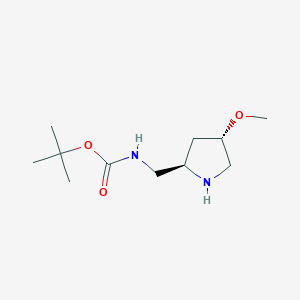
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
